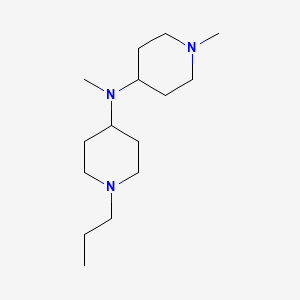

2-氰基-3-(9-乙基-9H-咔唑-3-基)丙烯酰胺

描述

Synthesis Analysis

The synthesis of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide derivatives often involves Knoevenagel condensation reactions, Sonogashira coupling, and other specific organic synthesis techniques. These methods provide a pathway for the incorporation of the carbazole unit into the acrylamide structure, allowing for the precise modulation of the compound's electronic and optical properties. For example, carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through these reactions, demonstrating the versatility and adaptability of this compound's synthesis for various applications (Abro et al., 2017).

Molecular Structure Analysis

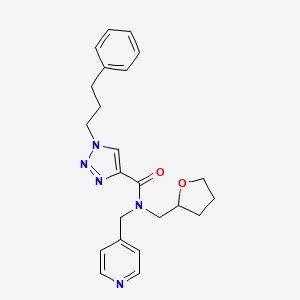

The molecular structure of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide and its derivatives is characterized by density functional theory (DFT) calculations and spectroscopic methods, including NMR, UV-Vis, and FT-IR. These analyses reveal that these compounds often exhibit a coplanar-conjugated molecular structure, which is crucial for their optical and electronic properties. The presence of the cyano and acrylamide groups adjacent to the carbazole moiety significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with light (Abro et al., 2017).

Chemical Reactions and Properties

2-Cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide participates in various chemical reactions that exploit its acrylamide functionality and the electron-rich nature of the carbazole unit. These reactions include polymerization processes, where the acrylamide group acts as a reactive site for forming polymers with specific optical and electronic properties. The cyano group also plays a critical role in chemical modifications that enhance the compound's utility in creating advanced materials (Cui et al., 2000).

Physical Properties Analysis

The physical properties of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide derivatives, such as solubility, melting point, and crystallinity, are directly related to their molecular structure. These properties are essential for their application in material science, particularly in the design and development of organic electronic devices and photopolymerization processes. The compound's ability to form stable crystalline structures contributes to its utility in creating materials with predictable and desirable optical characteristics (Song et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide, such as reactivity towards nucleophiles, electrophilicity, and ability to undergo various organic reactions, are pivotal for its use in synthesizing complex molecules and materials. These properties are influenced by the electron-withdrawing cyano group and the electron-donating carbazole unit, which together modulate the compound's overall electronic structure and reactivity. This balance of electron-donating and -withdrawing effects is crucial for the compound's application in creating materials with specific functionalities and properties (Rawat & Singh, 2015).

科学研究应用

光学性质和光聚合应用

2-氰基-3-(9-乙基-9H-咔唑-3-基)丙烯酰胺和类似的咔唑基化合物因其光学性质和光聚合中的潜在应用而受到研究。包括各种衍生物在内的这些化合物表现出显着的共平面共轭分子结构和均匀的形状,在紫外光谱中具有明显的吸收峰。它们的电子跃迁表明可以作为染料或光敏剂,这与光聚合领域相关 (Abro 等,2017)。

非线性光学 (NLO) 性质

与 2-氰基-3-(9-乙基-9H-咔唑-3-基)丙烯酰胺密切相关的 N-乙基咔唑衍生物的研究突出了它们在非线性光学 (NLO) 应用中的潜力。这些化合物的分子结构和堆积基序表明它们适用于光学器件,利用其 NLO 特性 (Nesterov 等,2002)。

染料敏化太阳能电池

在可再生能源的背景下,已设计出包括与 2-氰基-3-(9-乙基-9H-咔唑-3-基)丙烯酰胺相关的结构在内的咔唑基有机染料,用于染料敏化太阳能电池 (DSSC)。这些化合物表现出有效的太阳能光伏特性,有助于提高太阳能电池的能量转换效率 (Saritha 等,2017)。

电致化学发光

已经研究了与本化合物类似的咔唑噻吩氰基丙烯酸酯染料的电致化学发光 (ECL) 性质。这些研究揭示了显着的 ECL 强度和波长,表明在各种电化学和基于发光的技术中应用 (Nepomnyashchii & Parkinson,2014)。

碘化物/三碘化物氧化还原电解液性能

使用碘化物/三碘化物氧化还原电解液中的添加剂对某些咔唑染料敏化的 TiO2 太阳能电池性能的研究包括对 2-氰基-3-(9-乙基-9H-咔唑-3-基)丙烯酰胺的衍生物进行研究。这些研究表明了在太阳能电池应用中提高能量转换效率的潜力 (Bagheri & Dehghani,2015)。

属性

IUPAC Name |

(E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-2-21-16-6-4-3-5-14(16)15-10-12(7-8-17(15)21)9-13(11-19)18(20)22/h3-10H,2H2,1H3,(H2,20,22)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFRPYQQQAPBGD-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)

![6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5648342.png)

![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)

![5-oxo-5-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B5648370.png)

![3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5648373.png)

![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)

![methyl 5-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5648391.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)